molecular formula C16H18ClF2NO2 B12849873 2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide

2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide

Cat. No.: B12849873
M. Wt: 329.77 g/mol
InChI Key: JLEFDKKGVLRILY-UHFFFAOYSA-N
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Description

2-(Bicyclo[221]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure and the subsequent introduction of the acetamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Chlorine, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bicyclo[2.2.1]heptan-2-yl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Bicyclo[2.2.1]heptan-2-ol, 1-phenyl-, acetate
  • 4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol

Uniqueness

Compared to similar compounds, 2-(Bicyclo[221]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide stands out due to its unique combination of the bicyclic heptane structure and the acetamide group

Properties

Molecular Formula

C16H18ClF2NO2

Molecular Weight

329.77 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C16H18ClF2NO2/c17-13-8-12(3-4-14(13)22-16(18)19)20-15(21)7-11-6-9-1-2-10(11)5-9/h3-4,8-11,16H,1-2,5-7H2,(H,20,21)

InChI Key

JLEFDKKGVLRILY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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